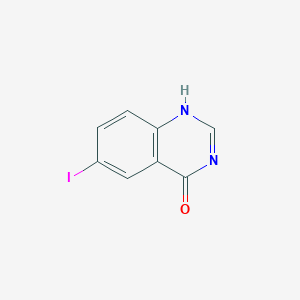

6-iodo-1H-quinazolin-4-one

Description

The Quinazolinone Core as a Privileged Heterocyclic Scaffold in Organic and Medicinal Chemistry

The quinazolinone scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidinone ring, is widely recognized as a "privileged structure" in the realms of organic and medicinal chemistry. nih.govscielo.br This designation stems from its recurring presence in a vast array of biologically active compounds, including over 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. nih.gov The inherent stability and relatively straightforward synthesis of quinazolinones contribute to their extensive investigation. nih.gov

The versatility of the quinazoline (B50416) nucleus allows for the creation of a diverse range of molecules with a broad spectrum of pharmacological activities. dntb.gov.uajuniperpublishers.com This has led to the development of numerous therapeutic agents for various diseases. mdpi.com The ability to introduce a wide variety of substituents at different positions on the quinazolinone ring system enables chemists to fine-tune the steric, electronic, and lipophilic properties of the molecules, thereby optimizing their biological activity. nih.gov This adaptability has made the quinazolinone scaffold a cornerstone in the design and discovery of novel therapeutic agents. dntb.gov.uamdpi.com

Significance of Halogenated Quinazolinones, with a Focus on 6-Iodo-1H-quinazolin-4-one, in Chemical Synthesis and Biological Studies

The introduction of halogen atoms into the quinazolinone scaffold has been shown to be a pivotal strategy in modulating the biological activity of these compounds. nih.gov Halogenation, particularly at the 6- and 8-positions, can significantly enhance the antimicrobial and other biological properties of quinazolinone derivatives. semanticscholar.orgresearchgate.net The presence of halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Among the halogenated quinazolinones, this compound has emerged as a particularly valuable building block in chemical synthesis and a key intermediate for the generation of novel bioactive molecules. jocpr.comekb.eg The iodine atom at the 6-position is not only a crucial element for conferring specific biological activities but also serves as a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the synthesis of a diverse library of derivatives with potentially enhanced or novel therapeutic properties. jocpr.com

Academic Research Context for this compound Derivatives

The academic interest in this compound derivatives spans a wide range of therapeutic areas, driven by their potential as antimicrobial, anti-inflammatory, and anticancer agents.

In the realm of antimicrobial research , a novel series of 6-iodoquinazolin-4-one (B131393) derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. jocpr.com These studies have reported that some of these compounds exhibit potent to moderately potent activity against various strains of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. jocpr.com For instance, research has explored the synthesis of 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs, which have demonstrated remarkable broad-spectrum antimicrobial activities. nih.govujpronline.comujpronline.com

As anti-inflammatory agents , derivatives of 6-iodo-2-phenyl-quinazolin-4(3H)-one have been designed and synthesized with the aim of evaluating their anti-inflammatory activity. ekb.egresearchgate.net Studies have shown that many of these novel quinazolinone derivatives exhibit considerable anti-inflammatory properties, with some demonstrating a superior gastrointestinal safety profile compared to standard drugs like indomethacin. ekb.egresearchgate.net

Furthermore, the anticancer potential of quinazoline derivatives is a significant area of investigation. bohrium.com While direct studies on the anticancer activity of this compound are part of ongoing research, the broader class of quinazolinones has yielded numerous compounds with promising therapeutic activity against cancer. dntb.gov.ua The ability to modify the this compound scaffold allows for the exploration of new chemical space in the search for more effective and selective anticancer agents. bohrium.com

The synthesis of these derivatives often involves the initial preparation of a key intermediate, such as 6-iodo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone, which is then further modified to generate a library of compounds for biological screening. ekb.eg For example, 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one has been prepared and subsequently alkylated to produce a range of 4-alkylthio and 4-alkyloxy derivatives, with the former showing activity as antitubercular agents. scialert.net Another synthetic route involves the reaction of 6-iodo-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles to afford a diverse set of quinazolinone derivatives. bu.edu.egbu.edu.eg

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXMZKDRVGIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Iodo 1h Quinazolin 4 One and Its Chemical Congeners

Strategic Approaches to the Synthesis of the 6-Iodo-1H-quinazolin-4-one Nucleus

The construction of the this compound core can be achieved through several synthetic routes, primarily involving the formation of the pyrimidinone ring onto a pre-functionalized benzene (B151609) ring.

Synthesis from Halogenated Anthranilic Acid Precursors

A primary and widely employed strategy for the synthesis of this compound involves the use of 2-amino-5-iodobenzoic acid as the key starting material. This precursor contains the necessary amine and carboxylic acid functionalities for the subsequent cyclization to form the quinazolinone ring, along with the iodine atom at the desired position.

The synthesis of the precursor itself, 2-amino-5-iodobenzoic acid, can be accomplished through the direct iodination of anthranilic acid. A common method involves the reaction of anthranilic acid with molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in a liquid phase. google.com This approach allows for the efficient and high-yield production of the desired iodinated anthranilic acid. google.com

Once 2-amino-5-iodobenzoic acid is obtained, it can be converted to this compound. One straightforward method is the reaction with formamide (B127407), which serves as both a reagent and a solvent. Heating a mixture of 2-amino-5-bromobenzoic acid and formamide at elevated temperatures (e.g., 130 °C) leads to the formation of 6-bromoquinazolin-4(3H)-one, and a similar transformation is applicable for the iodo-analogue. nih.gov This reaction proceeds through the initial formation of the formamide of the anthranilic acid, followed by cyclization and dehydration to yield the quinazolinone ring.

An alternative two-step approach involves the initial conversion of 2-amino-5-iodobenzoic acid into an intermediate benzoxazinone. For instance, refluxing 5-iodoanthranilic acid with acetic anhydride (B1165640) yields 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netresearchgate.net This intermediate can then be reacted with a nitrogen source, such as formamide, to produce the corresponding 6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 2-Amino-5-iodobenzoic acid | Formamide | This compound | nih.gov |

| 5-Iodoanthranilic acid | 1. Acetic anhydride 2. Formamide | 6-Iodo-2-methyl-3H-quinazolin-4-one | researchgate.netresearchgate.net |

Cyclization Reactions for Quinazolinone Ring Formation

The crucial step in the synthesis of the quinazolinone nucleus is the cyclization reaction that forms the pyrimidinone ring. As mentioned previously, a common and effective method is the condensation of an anthranilic acid derivative with formamide. This reaction, often referred to as the Niementowski quinazolinone synthesis, is a well-established method for the preparation of 4(3H)-quinazolinones. nuu.uz The reaction typically requires heating to drive the cyclization and dehydration process. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these cyclization reactions. scispace.comnih.govdntb.gov.ua The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. For instance, the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been successfully achieved using microwave-assisted iron-catalyzed cyclization in water. sci-hub.cat This methodology offers a greener and more efficient alternative to conventional heating. A similar approach could be envisioned for the synthesis of this compound from 2-amino-5-iodobenzoic acid and a suitable C1 source under microwave irradiation. The synthesis of the intermediate, 6-iodo-2-methyl-4H-benzo[d] nih.govwikipedia.orgoxazin-4-one, has also been achieved using microwave assistance. researchgate.net

Green Synthetic Protocols and Sustainable Methodologies for this compound Production

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methodologies in organic chemistry. For the synthesis of quinazolinones, including the 6-iodo derivative, several eco-friendly approaches have been explored.

One-pot, multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. tandfonline.commdpi.comresearchgate.netmdpi.com The synthesis of quinazolin-4(3H)-one derivatives has been achieved through a one-pot, three-component reaction between isatoic anhydride, 1,3-diketones, and amines/arylhydrazines. tandfonline.com Such strategies minimize waste generation by reducing the number of purification steps and the use of solvents.

The use of water as a solvent is a cornerstone of green chemistry. A microwave-assisted, iron-catalyzed cyclization for the synthesis of quinazolinone derivatives has been developed in water, offering a green, rapid, and highly efficient method. sci-hub.cat This approach avoids the use of volatile and often toxic organic solvents.

Furthermore, catalyst-free and solvent-free reaction conditions are highly desirable for sustainable synthesis. Microwave irradiation has been utilized for the condensation of anthranilic amide with aldehydes or ketones to produce quinazolin-4(3H)-one derivatives in the absence of a solvent, with antimony(III) trichloride (B1173362) as a catalyst. scispace.com The development of similar protocols for this compound would represent a significant advancement in its sustainable production.

Regioselective Derivatization Strategies via Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The presence of the iodine atom at the 6-position of the quinazolinone ring provides an excellent handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to low-valent transition metal complexes, enabling a wide range of C-C and C-heteroatom bond formations.

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. nih.govrsc.orgyoutube.com These reactions have been extensively applied to the functionalization of aryl halides, including iodo-substituted quinazolinones. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. youtube.com

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct and efficient route to substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly well-suited for the alkynylation of this compound, as aryl iodides are highly reactive substrates for this transformation. nih.gov

The synthesis of 6-alkynyl-4-anilinoquinazoline derivatives has been successfully achieved through the Sonogashira coupling of the corresponding bromo-substituted 4-anilinoquinazolines with terminal alkynes. nih.govresearchgate.net Given that aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings, it is expected that this compound would be an excellent substrate for this reaction.

The typical reaction conditions for a Sonogashira coupling involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (typically an amine such as triethylamine (B128534) or diisopropylamine), and a suitable solvent (e.g., THF or DMF). organic-chemistry.org The reaction is generally carried out under an inert atmosphere to prevent the homocoupling of the terminal alkyne (Glaser coupling). However, copper-free Sonogashira coupling protocols have also been developed. nih.govnih.gov

The Sonogashira coupling of this compound with a variety of terminal alkynes would provide access to a library of 6-alkynyl-1H-quinazolin-4-one derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems and potential biologically active molecules.

| Substrate | Alkyne | Catalyst System | Product | Reference |

| 6-Bromo-4-anilinoquinazoline | Terminal Alkyne | Pd catalyst, CuI, Base | 6-Alkynyl-4-anilinoquinazoline | nih.govresearchgate.net |

| Aryl Iodide | Terminal Alkyne | Pd(OAc)₂, Base | Arylalkyne | nih.gov |

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of biaryl linkages. In the context of this compound, this reaction has been successfully employed to synthesize a variety of 6-aryl-quinazolin-4(3H)-ones. A notable study explored the microwave-assisted Suzuki cross-coupling of a 6-iodo-quinazolin-4(3H)-one derivative with a series of aryl boronic acids. rsc.org This approach offers the advantages of significantly reduced reaction times and high yields. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base and a suitable solvent. rsc.org

The general scheme for this transformation involves the reaction of 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one with various aryl boronic acids under microwave irradiation. The use of ethylene (B1197577) glycol dimethyl ether as the solvent and Pd(PPh₃)₄ as the catalyst has proven to be effective, affording the desired 6-aryl derivatives in excellent yields. rsc.org

Table 1: Suzuki-Miyaura Cross-Coupling of 6-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one with Aryl Boronic Acids

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3-methyl-2,6-diphenylquinazolin-4(3H)-one | 95 |

| 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | 92 |

| 4-Chlorophenylboronic acid | 6-(4-chlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | 94 |

| 4-Fluorophenylboronic acid | 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | 96 |

| 3-Fluoro-4-methoxyphenylboronic acid | 6-(3-fluoro-4-methoxyphenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | 91 |

Data sourced from Pagilla et al. rsc.org

Heck Cross-Coupling for Alkenylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. frontiersin.orgnih.govnih.gov This methodology allows for the introduction of alkenyl substituents onto the quinazolinone scaffold. While specific examples of Heck reactions on this compound are not extensively documented in the reviewed literature, the general principles of the reaction are applicable. The reaction typically involves a palladium(0) catalyst, a base, and a suitable ligand. The choice of ligand and reaction conditions can influence the regioselectivity and stereoselectivity of the resulting alkene. For instance, the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield the corresponding 4-alkenyl-1H-pyrazoles, suggesting that similar transformations could be applied to this compound. semanticscholar.org

Stille, Negishi, and Kumada Cross-Coupling Applications

The Stille, Negishi, and Kumada cross-coupling reactions are powerful alternatives to the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds.

The Stille reaction utilizes organostannanes as coupling partners. wikipedia.orgyoutube.com A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.org

The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes, often leading to milder reaction conditions and shorter reaction times. wikipedia.org This reaction exhibits high functional group tolerance. researchgate.net

The Kumada coupling was one of the first palladium- or nickel-catalyzed cross-coupling reactions developed and utilizes Grignard reagents. organic-chemistry.orgmdpi.com While economically advantageous, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. mdpi.com A study has reported the use of Kumada cross-coupling for the synthesis of 6-arylquinazolin-4(3H)-one derivatives, although it was noted to be associated with extended reaction times and lower yields compared to the Suzuki-Miyaura coupling. rsc.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of arylamines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for introducing amino substituents at the 6-position of the quinazolinone ring. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amine and the aryl halide coupling partners. researchgate.net

While specific examples of Buchwald-Hartwig amination on this compound are not prevalent in the reviewed literature, the successful application of this methodology to structurally similar halo-heterocycles, such as 6-bromo-2-chloroquinoline, demonstrates its potential. nih.gov In this case, selective amination of the aryl bromide in the presence of a heteroaryl chloride was achieved, highlighting the tunability of the reaction conditions. nih.gov The use of bidentate phosphine ligands like BINAP and DPPF has been shown to improve reaction rates and yields for the coupling of aryl iodides. wikipedia.org

Copper-Catalyzed Functionalization Reactions

Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

The Ullmann condensation, a classical copper-catalyzed N-arylation reaction, has been significantly improved and expanded. organic-chemistry.org Modern copper-catalyzed methods often proceed under milder conditions and with a broader substrate scope. For instance, an efficient copper-catalyzed domino synthesis of quinazolinones has been developed from substituted 2-halobenzamides and (aryl)methanamines, involving a sequential Ullmann-type coupling and aerobic oxidative C-H amidation. acs.orgnih.gov Another approach involves a copper-catalyzed imidoylative cross-coupling/cyclocondensation of 2-isocyanobenzoates with amines to produce quinazolin-4-ones. organic-chemistry.orgsci-hub.boxyoutube.com Visible-light-driven copper(II) catalysis has also been employed for the synthesis of 2,3-disubstituted quinazolinones via Ullmann N-arylation and C–H oxidative amidation. rsc.org These methodologies, while not starting directly from this compound, demonstrate the utility of copper catalysis in constructing and functionalizing the quinazolinone scaffold.

Furthermore, copper can catalyze other transformations such as the cyanation of C-H bonds in heterocycles, offering a direct route to nitrile-substituted derivatives. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions in the Functionalization of this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. youtube.comnih.gov The quinazolinone ring, being electron-deficient, is susceptible to SNAr, particularly when activated by electron-withdrawing groups. While the iodine at the 6-position is a good leaving group, SNAr reactions on the benzene ring of the quinazolinone are less common than those on the pyrimidine (B1678525) ring.

Intramolecular SNAr reactions are often employed in the synthesis of the quinazolinone ring itself, starting from appropriately substituted precursors like 1-(2-bromobenzoyl)-3-phenylthiourea. semanticscholar.org In terms of intermolecular SNAr on a preformed quinazolinone, studies on 2,4-dichloroquinazolines have shown that substitution occurs regioselectively at the 4-position. nih.govresearchgate.net This regioselectivity is attributed to the electronic properties of the quinazoline (B50416) ring, where the C4 position is more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate. While direct SNAr at the 6-position of this compound is not widely reported, the principles of SNAr suggest that with a sufficiently strong nucleophile and appropriate reaction conditions, displacement of the iodide could be achieved.

C-H Activation and Direct Functionalization Approaches on the Quinazolinone Scaffold

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, avoiding the need for pre-functionalized starting materials. mdpi.com The quinazolinone scaffold has been a substrate of interest for such transformations.

Both palladium and rhodium catalysts have been effectively used for the direct C-H functionalization of the quinazolinone core. For example, a microwave-assisted, ligand-free palladium-catalyzed direct arylation of quinazolin-4-ones with aryl iodides has been developed with copper assistance. nih.gov Rhodium catalysis has been employed for the C-H bond activation of 2-arylquinazolin-4-ones, leading to subsequent alkylation and cyclization to form more complex polycyclic structures. rsc.org Another rhodium-catalyzed approach involves the C-H activation of 2-arylquinazolinones and cyclization with elemental sulfur to access benzo nih.govnih.govisothiazolo[3,2-b]quinazolinones. bohrium.com Furthermore, rhodium-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones provides a route to highly substituted quinazolines. nih.gov Rhodium has also been utilized for the selective amination of 2,4-diarylquinazolines. researchgate.net

These C-H activation strategies typically rely on the presence of a directing group to control the regioselectivity of the functionalization. The carbonyl group and the nitrogen atoms within the quinazolinone scaffold can act as directing groups, guiding the metal catalyst to specific C-H bonds.

Reactivity Profiles and Structural Transformations of the 6 Iodo 1h Quinazolin 4 One Scaffold

Chemoselectivity in Halogenated Quinazolinones: Reactivity of Csp²-I Bonds versus Other Halogen-Carbon Bonds

In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halogen atom on an aromatic ring profoundly influences its reactivity. The reactivity of the carbon-halogen bond generally follows the order of bond strength, with the weaker C-I bond being the most reactive. This principle holds true for the 6-halogenated quinazolinone series.

The reactivity order for halogens in these coupling reactions is typically I > Br > OTf > Cl > F. libretexts.org The Csp²-I bond in 6-iodo-1H-quinazolin-4-one is significantly more susceptible to oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling cycles, compared to the corresponding C-Br, C-Cl, or C-F bonds. libretexts.orgnobelprize.org This enhanced reactivity allows for milder reaction conditions (e.g., lower temperatures, weaker bases) and often results in higher yields and faster reaction times.

This chemoselectivity is a powerful tool for sequential functionalization. For instance, a molecule containing both an iodo and a bromo substituent on the quinazolinone ring could first undergo a selective reaction at the C-I position, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions. This differential reactivity is fundamental in the strategic synthesis of complex, multi-substituted quinazolinone derivatives. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly employed to leverage the high reactivity of the C-I bond for the formation of new carbon-carbon bonds. nobelprize.orgyoutube.com

| Halogen at C6-Position | Relative Reactivity | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Iodo (-I) | Highest | Mild conditions (e.g., room temperature to moderate heat), wide range of Pd catalysts and bases applicable. | Ideal for initial functionalization in multi-halogenated systems. libretexts.org |

| Bromo (-Br) | Intermediate | Requires higher temperatures and often more specialized ligands compared to iodo derivatives. | Can be used for sequential coupling after an iodo group has reacted. |

| Chloro (-Cl) | Low | Often requires highly active catalyst systems (e.g., bulky, electron-rich phosphine (B1218219) ligands) and harsh conditions. | Generally less preferred for cross-coupling unless specific selectivity is required. libretexts.org |

| Fluoro (-F) | Lowest/Inert | Typically unreactive in standard Pd-catalyzed cross-coupling; can participate in nucleophilic aromatic substitution (SNAr). acs.org | Not a suitable leaving group for these reaction types. libretexts.org |

Reactions with Nitrogen Nucleophiles for N-Substituted Quinazolinone Derivatives

The this compound scaffold can be functionalized through reactions with various nitrogen nucleophiles. These reactions can occur at different positions, primarily involving the substitution of the iodo group at the C6 position or substitution at the N1 or N3 positions of the quinazolinone ring, leading to a wide array of N-substituted derivatives.

A common transformation involves the reaction of a precursor, 6-iodo-2-methyl-4H-benzo[d]- nih.govnih.gov-oxazin-4-one, with a nitrogen nucleophile like hydrazine hydrate. This reaction proceeds via nucleophilic attack on the carbonyl carbon followed by ring-opening and subsequent cyclization to yield 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.net This introduces a reactive amino group at the N3 position, which can be further modified.

Similarly, the nitrogen atoms within the quinazolinone ring itself can act as nucleophiles or be sites for substitution. While direct N-alkylation or N-arylation of this compound can be challenging, related quinazolinone systems demonstrate facile substitution. For example, 4-chloroquinazolines readily react with various aryl heterocyclic amines to form N-arylheterocyclic substituted-4-aminoquinazolines. nih.gov These reactions highlight the accessibility of the quinazolinone core to modification by nitrogen nucleophiles, a strategy that is also applicable to the 6-iodo variant to produce complex heterocyclic systems. The synthesis of N-alkyl substituted benzimidazoquinazolinones has also been achieved using a Cu(II) catalyst with various alkyl halides, demonstrating the versatility of N-functionalization strategies. nih.gov

| Starting Material | Nitrogen Nucleophile | Key Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 6-iodo-2-methyl-4H-benzo[d]- nih.govnih.gov-oxazin-4-one | Hydrazine Hydrate | Not specified | 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | researchgate.net |

| 4-chloroquinazoline | Aryl heterocyclic amines | Microwave irradiation, 2-propanol | N-arylheterocyclic substituted-4-aminoquinazolines | nih.gov |

| 3-(2-aminophenyl)quinazolin-4(3H)-one | Alkyl/Benzyl Halides | Cu(OAc)2·H2O, 1,10-phenanthroline, K3PO4, DMF, 120 °C | N-alkyl substituted benzimidazoquinazolinones | nih.gov |

| ortho-Fluorobenzamides | Amides | Cs2CO3, DMSO, 135 °C | Quinazolin-4-ones (via SNAr and cyclization) | acs.org |

Strategic Modification of the Quinazolinone Ring System and Substituents for Diverse Chemical Libraries

The this compound scaffold is an excellent starting point for the construction of diverse chemical libraries, which are essential for drug discovery and structure-activity relationship (SAR) studies. The strategic value of this scaffold lies in the ability to selectively and sequentially modify multiple positions on the molecule.

The primary site for diversification is the C6-position, where the highly reactive iodo group serves as a versatile handle for introducing a vast array of functional groups via palladium-catalyzed cross-coupling reactions. libretexts.org By employing Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), Buchwald-Hartwig (with amines), and other coupling reactions, libraries of 6-substituted quinazolinones can be rapidly assembled. For instance, a key step in the synthesis of potent HDAC6 inhibitors involved converting an iodo derivative into a corresponding pinacol boronic ester, showcasing the utility of the iodo group as a precursor for further modification. nih.gov

Beyond the C6-position, other sites on the quinazolinone ring can be modified:

N3-Position: The N3 nitrogen can be alkylated or arylated. As seen with the formation of 3-amino-6-iodo-2-(trifluoromethyl)quinazolinone from the reaction of 6-iodo-2-(trifluoromethyl)-3,1-benzoxazinone with hydrazine hydrate, this position can be functionalized to introduce new substituents. researchgate.net

C2-Position: The C2 position is another key site for introducing diversity. One-pot synthesis methods allow for the introduction of various substituents at this position by reacting N-(2-aminobenzoyl)benzotriazoles with amines and orthoesters or aldehydes. researchgate.net

Ring Annulation: The quinazolinone core itself can be used as a building block for more complex, fused heterocyclic systems. For example, copper-catalyzed dearomative cycloaddition reactions of quinolinium zwitterions can be used to construct novel pyrazino[1,2-a]quinoline scaffolds. nih.gov

This multi-faceted reactivity allows chemists to systematically vary substituents around the quinazolinone core, enabling the exploration of chemical space and the optimization of biological activity, as demonstrated in the development of anticancer agents and kinase inhibitors. nih.govnih.gov

| Position of Modification | Reaction Type | Example Reagents/Catalysts | Resulting Structures |

|---|---|---|---|

| C6-Position | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | 6-Aryl/heteroaryl quinazolinones |

| C6-Position | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 6-Alkynyl quinazolinones |

| C6-Position | Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst | 6-Amino quinazolinones |

| N3-Position | Alkylation/Amination | Alkyl halides, Hydrazine | 3-Alkyl/amino quinazolinones |

| C2-Position | One-pot condensation | Orthoesters, Aldehydes | 2-Substituted quinazolinones researchgate.net |

| Quinazolinone Core | Cycloaddition | Alkynes, Cu(I) catalyst | Fused polycyclic systems (e.g., pyrazino[1,2-a]quinolines) nih.gov |

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of 6 Iodo 1h Quinazolin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 6-iodo-1H-quinazolin-4-one derivatives by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectra of 6-iodo-2-methylquinazolin-4(3H)-one derivatives, a characteristic singlet is observed for the methyl group protons at the C2 position, typically appearing in the range of δ 2.11–2.45 ppm. The aromatic protons of the quinazolinone ring system give rise to signals in the downfield region, and their splitting patterns provide insights into their substitution and connectivity. For quinazolinone derivatives in general, aromatic proton signals can be observed at various chemical shifts, for instance, a doublet at δ 8.10 ppm (J = 7.5 Hz) corresponding to H-5, a triplet at δ 7.77 ppm (J = 7.5 Hz) for H-3, a doublet at δ 7.59 ppm (J = 7.5 Hz) for H-2, and a doublet at δ 7.47 ppm (J = 7.5 Hz) for H-4 have been reported for a 1,2-disubstituted phenyl group in a quinazolinone alkaloid. researchgate.net

The ¹³C NMR spectra provide complementary information on the carbon framework. For 6-iodo-2-methylquinazolin-4(3H)-one derivatives, the carbonyl carbon (C=O) of the quinazolinone ring typically resonates at approximately δ 160.3–158.9 ppm. nih.gov The carbon atom at the C2 position (C2) shows a chemical shift in the range of δ 158.5–154.2 ppm. nih.gov A significant downfield shift is observed for the carbon atom bonded to the iodine (C6), which appears in the range of δ 91.8–90.9 ppm. nih.gov These distinctive chemical shifts are crucial for confirming the presence and position of the iodo-substituent on the quinazolinone core.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | C2-CH₃ | 2.11–2.45 |

| ¹³C | C4=O | 160.3–158.9 |

| ¹³C | C2 | 158.5–154.2 |

| ¹³C | C6-I | 91.8–90.9 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRESIMS) can provide the exact molecular formula. nih.gov

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺). Due to the presence of a single iodine atom, which has one stable isotope (¹²⁷I), the molecular ion peak will be a single peak. However, the presence of other elements with multiple isotopes, such as chlorine or bromine, would lead to characteristic isotopic patterns in the mass spectrum. libretexts.org For instance, a compound with one bromine atom exhibits two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. For the parent 4(1H)-quinazolinone, the mass spectrum shows a prominent molecular ion peak at m/z 146. massbank.eu Key fragment ions are observed at m/z 118, corresponding to the loss of CO, and at m/z 90. massbank.eu For this compound, the molecular weight is 272.04 g/mol . chemicalbook.com The fragmentation pattern would be expected to show the loss of CO, as well as fragments related to the iodine substituent. The fragmentation of quinoline, a related heterocyclic compound, involves the loss of HCN to produce a C₈H₆˙⁺ fragment ion. rsc.org Similar fragmentation pathways involving the pyrimidine (B1678525) ring can be anticipated for quinazolinone derivatives.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 272 | Molecular Ion |

| [M-CO]⁺ | 244 | Loss of carbon monoxide |

| [M-I]⁺ | 145 | Loss of iodine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups present in this compound derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds, providing a molecular fingerprint.

The IR spectra of 6-iodo-2-methylquinazolin-4(3H)-one derivatives exhibit a strong absorption band for the carbonyl (C=O) stretching vibration in the range of 1685–1652 cm⁻¹. nih.gov Another characteristic absorption is the C=N stretching of the quinazolinone ring, which appears in the region of 1616–1598 cm⁻¹. nih.gov For quinazolin-2,4-dione, theoretical calculations have shown that the C4=O group absorbs at a lower frequency compared to the C2=O group. researchgate.net The presence of an N-H group in 1H-quinazolin-4-one derivatives gives rise to a stretching vibration in the range of 3300-3500 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| C=O | Stretching | 1685–1652 |

| C=N | Stretching | 1616–1598 |

| N-H | Stretching | 3300-3500 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound derivatives by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a derivative, 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, has been determined. researchgate.net The compound crystallizes in the monoclinic space group C2 with the following unit cell parameters: a = 23.6958(12) Å, b = 5.5334(2) Å, c = 15.9712(9) Å, and β = 132.329(3)°. researchgate.net The asymmetric unit contains one independent molecule. researchgate.net

In the crystal structures of related quinazolinone derivatives, such as 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one, the molecules form hydrogen-bonded dimers through N—H⋯O interactions. nih.gov These dimers can be further connected by other weak intermolecular interactions, such as C—H⋯N and C—H⋯O hydrogen bonds, leading to the formation of layered or three-dimensional network structures. nih.gov Similar hydrogen bonding motifs and crystal packing arrangements can be expected for this compound, influencing its solid-state properties.

Table 4: Crystallographic Data for 6-Iodo-3-phenyl-2-propylquinazolin-4(3H)-one

| Parameter | Value |

| Chemical Formula | C₁₇H₁₅IN₂O |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 23.6958(12) |

| b (Å) | 5.5334(2) |

| c (Å) | 15.9712(9) |

| β (°) | 132.329(3) |

| Volume (ų) | 1548.16(13) |

| Z | 4 |

Structure Activity Relationship Sar Investigations of 6 Iodo 1h Quinazolin 4 One Derivatives in Drug Discovery

Systematic Variation of Substituents at the 6-Position (originating from iodine) and their Impact on Biological Profile

The presence of a halogen atom at the 6-position of the quinazolinone ring has been shown to significantly influence the biological activity of these compounds. nih.gov Specifically, the iodine substituent in 6-iodo-1H-quinazolin-4-one derivatives has been associated with enhanced antimicrobial and cytotoxic properties. nih.govnih.gov

SAR studies have revealed that the introduction of an iodine atom at the 6 and 8-positions can lead to a significant improvement in antibacterial activity. nih.gov This has been a key consideration in the design of new quinazolinone-based antimicrobial agents. While the iodine atom itself is important, it also serves as a crucial synthetic handle for introducing further diversity at this position through various cross-coupling reactions.

In a study on 6-arylquinazolin-4-amines as kinase inhibitors, the aryl group at the 6-position was found to be a key determinant of potency and selectivity. nih.gov This highlights the potential for introducing a wide range of substituents, originating from the iodine, to modulate the biological profile of the quinazolinone scaffold. The nature of the aryl group, including its electronic and steric properties, can be systematically varied to probe the binding pocket of the target enzyme and optimize interactions.

Influence of Substitutions at the 2-, 3-, and 4-Positions on Pharmacological Activities of Quinazolinone Derivatives

The pharmacological activities of quinazolinone derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic ring system. mdpi.com Positions 2, 3, and 4 are particularly amenable to chemical modification, and a wealth of research has been dedicated to exploring the SAR at these sites.

Position 2: Substitutions at the 2-position of the quinazolinone core are critical for a range of biological activities. researchgate.net For instance, the presence of a methyl or thiol group at this position is often considered essential for antimicrobial properties. nih.gov In a series of 2-substituted quinazolin-4(3H)-ones, the introduction of different groups led to varying antiproliferative activities against a panel of cancer cell lines. mdpi.com Furthermore, the incorporation of a thiazole (B1198619) group at the 2-position has been shown to be more effective for certain biological activities compared to nicotinic or nitrobenzoic acid substituents. nih.gov A series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain at the C2-position were synthesized and evaluated for their antiproliferative activities, with some compounds showing potent activity against various cancer cell lines. nih.gov

Position 4: Modifications at the 4-position have also been extensively explored. The substitution of the carbonyl oxygen with other groups or the introduction of substituents on an exocyclic amine at this position can dramatically alter the biological profile. For instance, the presence of an amine or substituted amine at the 4th position of the quinazolinone ring can enhance antimicrobial activities. nih.gov In the case of 4-anilinoquinazoline (B1210976) derivatives, which are known epidermal growth factor receptor (EGFR) kinase inhibitors, the substitution pattern on the aniline (B41778) ring is critical for activity. nih.gov

The interplay between substituents at these different positions is also a crucial aspect of SAR. The combination of specific groups at the 2-, 3-, and 4-positions can lead to synergistic effects, resulting in compounds with enhanced potency and selectivity.

| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 2 | Methyl or Thiol groups | Essential for antimicrobial activities | nih.gov |

| 2 | Thiazole group | More active than nicotinic or nitrobenzoic acid substituents for certain biological activities | nih.gov |

| 2 | Dithiocarbamate side chain | Potent antiproliferative activity against various cancer cell lines | nih.gov |

| 3 | Substituted aromatic ring | Crucial for antimicrobial activity | nih.gov |

| 3 | Various N-substituents | Notable cytotoxic activity against several cancer cell lines | nih.gov |

| 4 | Amine or substituted amine | Can enhance antimicrobial activities | nih.gov |

| 4 | Anilino group | Critical for EGFR kinase inhibition | nih.gov |

Computational Approaches to SAR Analysis (e.g., 3D-QSAR)

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have become indispensable tools for understanding the SAR of this compound derivatives and guiding the design of new analogs. nih.govnih.gov

3D-QSAR studies involve the statistical correlation of the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. nih.gov For a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, 3D-QSAR models were developed to correlate their structures with their cytotoxic activities. nih.gov These models provide contour maps that highlight regions around the molecule where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity. Such insights are invaluable for predicting the activity of new, unsynthesized compounds and for prioritizing synthetic efforts.

Molecular docking is another powerful computational technique used to predict the binding mode of a ligand within the active site of a target protein. nih.govnih.gov For 4-anilinoquinazoline derivatives targeting EGFR kinase, molecular docking studies have been used to identify key hydrophobic and hydrogen-bond interactions that are crucial for binding. nih.gov The docking poses of these inhibitors can help to rationalize the observed SAR and provide a structural basis for the design of more potent and selective compounds.

Pharmacophore modeling is also a widely used computational approach. nih.govdovepress.com A pharmacophore represents the 3D arrangement of essential features that a molecule must possess to be recognized by a specific biological target. For 6-arylquinazolin-4-amines, ligand-based pharmacophore models have been generated to understand the structure-activity correlation for their inhibition of certain kinases. nih.gov These models can be used to screen large compound libraries to identify new potential inhibitors.

The integration of 3D-QSAR, molecular docking, and pharmacophore modeling provides a comprehensive in silico platform for the rational design of novel this compound derivatives with improved pharmacological profiles.

| Computational Method | Application in Quinazolinone SAR | Key Insights Provided | Reference |

|---|---|---|---|

| 3D-QSAR | Correlating structure with cytotoxic activity of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives | Contour maps indicating favorable/unfavorable steric and electrostatic regions for activity | nih.gov |

| Molecular Docking | Understanding the binding of 4-anilinoquinazoline derivatives to EGFR kinase | Identification of key hydrophobic and hydrogen-bond interactions in the active site | nih.gov |

| Pharmacophore Modeling | Analyzing SAR of 6-arylquinazolin-4-amines as kinase inhibitors | Defining the 3D arrangement of essential features for biological activity | nih.gov |

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold for Bioactivity

The bioactivity of this compound derivatives is dictated by a combination of key pharmacophoric elements within their molecular structure. The quinazolinone core itself serves as a fundamental scaffold, providing a rigid framework for the precise spatial orientation of various functional groups. nih.govcnr.it

One of the most critical pharmacophoric features is the hydrogen bonding capability of the quinazolinone ring. The carbonyl group at the 4-position and the nitrogen atom at the 3-position (or a substituent attached to it) can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with the amino acid residues in the active site of target proteins. nih.gov

Substituents at the 2- and 3-positions are vital for defining the specificity and potency of the compounds. For example, in the case of antimicrobial quinazolinones, a small lipophilic group at the 2-position and a substituted aromatic ring at the 3-position are often considered essential pharmacophoric features. nih.gov For anticancer agents targeting kinases, a 4-anilino substitution is a well-established pharmacophore, where the aniline moiety occupies a specific hydrophobic pocket in the ATP binding site of the enzyme. nih.gov

The rigid quinazolinone core for proper orientation of substituents.

Hydrogen bond donor and acceptor groups on the quinazolinone ring.

The iodine atom at the 6-position influencing electronic and lipophilic properties.

Specific substituents at the 2- and 3-positions that determine target specificity and potency.

A defined three-dimensional shape and conformational profile.

A thorough understanding of these pharmacophoric elements is essential for the successful design and development of new drugs based on the this compound scaffold.

Exploration of Biological Activities and Underlying Mechanisms for 6 Iodo 1h Quinazolin 4 One Derivatives

Anticancer Activity Research

Derivatives of 6-iodo-1H-quinazolin-4-one have shown considerable promise as anticancer agents, with research highlighting their ability to induce cancer cell death through various mechanisms. These compounds have been the subject of numerous studies to evaluate their efficacy and to understand their molecular interactions within cancer cells.

A fundamental aspect of anticancer drug discovery is the evaluation of a compound's ability to kill cancer cells in a laboratory setting. Numerous this compound derivatives have been synthesized and screened for their cytotoxic effects against a panel of human cancer cell lines.

One study detailed the synthesis of a series of 3-benzylquinazolin-4(3H)-one derivatives carrying a 6-iodo substitution and a 2-arylthio function. These compounds were evaluated for their in vitro cytotoxicity, with some demonstrating notable activity against various cancer cell lines nih.gov. Another investigation into novel quinazolinone derivatives revealed promising anticancer activity, with specific compounds showing high efficacy against tumor cell lines nih.gov. For instance, certain 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have been screened for their antitumor activities against different cancer cell lines, with some exhibiting significant decreases in cell viability nih.gov.

The cytotoxic potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For example, two series of quinazolinone and dihydroquinazolinone compounds were synthesized and evaluated for their cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) human cancer cell lines. Several of these compounds demonstrated potent activity, with IC50 values in the micromolar range dundee.ac.uk.

Interactive Table: In Vitro Cytotoxicity of Selected this compound Derivatives

Below is a summary of the cytotoxic activity of representative this compound derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydroquinazolinone derivative | HCT-116 | 4.87 - 205.9 | dundee.ac.uk |

| Quinazolinone derivative | MCF-7 | 14.70 - 98.45 | dundee.ac.uk |

| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one | U937 leukemia | Micromolar range | nih.gov |

| Quinazolinone derivative containing isoxazole | A549, HCT116, MCF-7 | Good activity | nih.gov |

Note: The table is populated with representative data from the cited sources. Specific IC50 values can vary significantly based on the derivative's structure and the cancer cell line tested.

A key strategy in modern cancer therapy is the targeting of specific molecules that are crucial for the growth and survival of cancer cells. Derivatives of this compound have been identified as potent inhibitors of several protein kinases that are often dysregulated in cancer.

The quinazoline (B50416) scaffold is a well-established pharmacophore for the inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are members of the ErbB family of receptor tyrosine kinases. Overexpression of these kinases is a hallmark of numerous cancers, including breast, lung, and ovarian cancers. Several quinazoline-based drugs, such as gefitinib and erlotinib, are approved EGFR inhibitors. Research has shown that 6-substituted-4-anilinoquinazoline derivatives can act as irreversible inhibitors of both EGFR and HER2 tyrosine kinases, leading to enhanced antitumor activity.

Furthermore, the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is critical for cell survival, proliferation, and apoptosis, has been identified as a target for these compounds. The p110α subunit of PI3K (PI3Kα) is frequently mutated and overexpressed in many human cancers. A series of 4-aminoquinazoline derivatives were designed and synthesized, with some compounds demonstrating selective inhibition of PI3Kα sci-hub.box. One particular compound effectively suppressed PI3Kα kinase activity with an IC50 of 13.6 nM, leading to the blockage of the PI3K/Akt signaling pathway in HCT116 cells sci-hub.box.

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many anticancer therapies, including those involving this compound derivatives, aim to re-induce this process in cancer cells.

The role of oxidative stress in the anticancer activity of these compounds is also an area of active investigation. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products. While chronic oxidative stress can contribute to cancer development, inducing acute oxidative stress within cancer cells can be a therapeutic strategy. Some novel 4-hydroxyquinazoline derivatives have been shown to stimulate the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which can enhance apoptosis and cytotoxicity documentsdelivered.com. Conversely, other studies have explored the antioxidant potential of iodoquinazolinones. A set of new iodoquinazolinone derivatives bearing a benzenesulfonamide moiety were found to mitigate gamma radiation-induced oxidative stress in vivo, as evidenced by a decrease in myeloperoxidase levels and an increase in glutathione levels mdpi.com. This suggests that the modulation of oxidative stress by these compounds can be complex and context-dependent.

The interaction of small molecules with DNA can disrupt its structure and function, leading to cell death. This is a well-established mechanism for many anticancer drugs. Derivatives of the quinazolinone scaffold have been investigated for their ability to bind to DNA. For example, some benzoquinazoline derivatives have been shown to form molecular complexes with DNA and interfere with the activity of topoisomerase I and II, enzymes that are critical for DNA replication and repair nih.gov. Furthermore, certain quinazolinone Schiff base derivatives are thought to act as DNA gyrase inhibitors, an enzyme essential for bacterial DNA replication, suggesting a mode of interaction with DNA nih.gov.

The concept of using light to activate a therapeutic agent, known as photodynamic therapy (PDT), is a promising approach in cancer treatment. This typically involves a photosensitizer that, upon irradiation with light of a specific wavelength, generates ROS that kill cancer cells. While the photobiological relevance of the broader quinazolinone class of compounds has been relatively unexplored, recent studies have begun to shed light on their potential in this area. For instance, 6-nitro-quinazolin-4(3H)-one has been shown to exhibit photodynamic effects and can photodegrade human melanoma cell lines upon UV and visible light irradiation sci-hub.box. This activity is believed to be mediated, in part, by the generation of singlet oxygen and hydroxyl radicals sci-hub.box. Another study explored quinazolinone–fulleropyrrolidine nanohybrids as photosensitizers, demonstrating that they can induce ROS generation in glioma cells, with their activity being enhanced by photodynamic therapy nih.gov. These findings suggest that the this compound scaffold may also possess photoactive properties that could be harnessed for therapeutic purposes.

Antimicrobial Activity Research

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat microbial infections. The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents with novel mechanisms of action.

A number of studies have demonstrated that this compound derivatives possess in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

For example, the synthesis and evaluation of 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one revealed significant antibacterial activity against microorganisms such as Escherichia coli, Klebsiella pneumoniae, Bacillus species, Staphylococcus aureus, and Pseudomonas aeruginosa walisongo.ac.id. In another study, novel quinazolinone Schiff base derivatives showed good antibacterial activities, particularly against E. coli nih.gov. The conjugation of quinazolinone derivatives with silver nanoparticles has also been explored as a strategy to enhance their antibacterial efficacy. Two such nanoconjugates displayed enhanced antibacterial activity against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, B. cereus, and P. aeruginosa when compared to the compounds alone researchgate.net.

The antibacterial activity is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Interactive Table: In Vitro Antibacterial Activity of Selected this compound Derivatives

The following table summarizes the antibacterial efficacy of some representative derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one | Staphylococcus aureus | Promising activity | walisongo.ac.id |

| 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one | Bacillus species | Promising activity | walisongo.ac.id |

| 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one | Pseudomonas aeruginosa | Promising activity | walisongo.ac.id |

| Quinazolinone Schiff base derivative | Escherichia coli | 128 µg/mL | nih.gov |

| Quinazolinone Schiff base derivative | Pseudomonas aeruginosa | 32 µg/mL | nih.gov |

| Quinazolinone Schiff base derivative | Staphylococcus aureus | 32 µg/mL | nih.gov |

| Quinazolinone-conjugated silver nanoparticles | Escherichia coli K1 | Enhanced activity | researchgate.net |

| Quinazolinone-conjugated silver nanoparticles | Streptococcus pyogenes | Enhanced activity | researchgate.net |

| Quinazolinone-conjugated silver nanoparticles | Klebsiella pneumoniae | Enhanced activity | researchgate.net |

Note: This table provides a selection of data from the cited literature. The specific activity can vary depending on the exact chemical structure of the derivative and the bacterial strain tested.

Antifungal Activity Assessment (in vitro)

Derivatives of this compound have been investigated for their potential as antifungal agents. In one study, novel derivatives of 3-{4-[6-(substituted phenyl)-2-thioxo-1,2,5,6-tetrahydropyrimidin-4-yl] phenyl}-6-iodo-2-thioxo-2,3-dihydroquinazolin-4-one were synthesized and evaluated for their antifungal properties. wisdomlib.org The in vitro antifungal activity was determined using the broth microdilution method to establish the minimum inhibitory concentrations (MICs) against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. wisdomlib.org

The results indicated that several of the synthesized compounds exhibited notable antifungal activity. wisdomlib.org For instance, compound 3b showed significant effectiveness against C. albicans at a concentration greater than 1000 μg/ml. wisdomlib.org Other derivatives also displayed considerable activity against the tested fungi. wisdomlib.org A comparative analysis revealed that compound 3a was most active against A. niger, while compounds 3d and 3a showed similar efficacy against A. clavatus. wisdomlib.org The activity of these novel compounds was compared against standard antifungal drugs, nystatin and griseofulvin, suggesting their potential as candidates for further development in antifungal therapies. wisdomlib.org

Table 1: In Vitro Antifungal Activity of Selected this compound Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| 3a | Aspergillus niger | Most Active of Series |

| 3a | Aspergillus clavatus | Effective |

| 3b | Candida albicans | >1000 |

| 3d | Aspergillus clavatus | Effective |

| Nystatin | Fungal Strains | Standard |

| Griseofulvin | Fungal Strains | Standard |

Source: Data compiled from research on novel quinazolin-4-one derivatives. wisdomlib.org

Antitubercular Activity Investigations (in vitro)

The potential of this compound derivatives as antitubercular agents has been a subject of scientific investigation. scialert.netresearchgate.netscialert.net In a study focused on synthesizing new 6-iodoquinazolines, researchers prepared 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one and its thione derivative. scialert.netscialert.net Subsequent alkylation of these compounds yielded a series of target molecules that were screened for their activity against Mycobacterium tuberculosis. scialert.netscialert.net

The screening revealed a significant structure-activity relationship: the 4-alkylthio derivatives of 6-iodoquinazoline were found to be active against the mycobacterium, whereas the 4-alkyloxy derivatives were inactive. scialert.netscialert.net This finding suggests that the presence of an alkylthio group at the 4-position of the quinazoline ring is a key pharmacophore for antitubercular activity. scialert.net

Further studies on related 2,3-dihydroquinazolin-4(1H)-one derivatives also showed promising results against both the susceptible H37Rv strain and multi-drug resistant (MDR) strains of M. tuberculosis. mdpi.com Specifically, compounds 3l and 3m , which feature a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position, demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. mdpi.com Another derivative, compound 3k , containing an imidazole ring at the 2-position, also showed significant activity against both H37Rv (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). mdpi.com

**Table 2: In Vitro Antitubercular Activity of Selected Quinazolinone Derivatives against *M. tuberculosis***

| Compound | Substitution Pattern | Target Strain | MIC (µg/mL) |

|---|---|---|---|

| 4-Alkylthio derivatives | 4-Alkylthio group on 6-iodoquinazoline | M. tuberculosis | Active |

| 4-Alkyloxy derivatives | 4-Alkyloxy group on 6-iodoquinazoline | M. tuberculosis | Inactive |

| 3k | Imidazole ring at 2-position | H37Rv | 4 |

| MDR-TB | 16 | ||

| 3l | Di-substituted aryl (halogens) at 2-position | H37Rv | 2 |

| 3m | Di-substituted aryl (halogens) at 2-position | H37Rv | 2 |

Source: Data compiled from studies on quinazolinone derivatives. scialert.netscialert.netmdpi.com

Mechanistic Studies of Antimicrobial Action (e.g., Biofilm Inhibition, Enzyme Targets)

Research into the mechanisms of antimicrobial action for quinazolinone derivatives has explored their effects on biofilm formation and specific enzyme targets.

Biofilm Inhibition: Quinazolin-4-one derivatives have been identified as potent inhibitors of bacterial biofilm formation, a key virulence factor that contributes to antibiotic resistance. nih.govnih.gov Studies have shown that certain novel quinazolin-4-ones can inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). nih.gov For example, compounds 19 and 20 were found to have IC₅₀ values of 3.55 and 6.86 µM, respectively, for biofilm inhibition in this bacterium. nih.gov Similarly, a series of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones demonstrated efficient biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with some analogues showing IC₅₀ values in the range of 20.7-22.4 μM. nih.gov Other research has also identified 2-aminoquinazoline derivatives with activity against Mycobacterium smegmatis biofilms. rsc.org

Enzyme Targets: The antimicrobial activity of quinazolinone derivatives has been linked to the inhibition of specific microbial enzymes. One key target is DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com Certain quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds have shown potent inhibitory activity against E. coli DNA gyrase. mdpi.com For instance, a 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde derivative (5a ) and a 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivative (5d ) exhibited IC₅₀ values of 3.19 µM and 3.51 µM, respectively, surpassing the potency of the known inhibitor Novobiocin. mdpi.com

Additionally, 6-iodo-4-oxo-quinazoline derivatives have been found to interact with cytosolic molybdenum hydroxylases, specifically aldehyde oxidase and xanthine oxidase. scialert.net These derivatives act as competitive inhibitors for both enzymes, with Kᵢ or IC₅₀ values ranging from 48 to 700 μM. scialert.net Other studies have pointed to different enzyme targets, such as histone deacetylase 6 (HDAC6) and various tyrosine protein kinases, indicating the diverse mechanisms through which these compounds can exert their biological effects. nih.govnih.gov

Other Pharmacological Activity Research

Anti-inflammatory Investigations

Quinazolinone derivatives have been extensively evaluated for their anti-inflammatory properties. ptfarm.plnih.govfabad.org.trnih.gov The carrageenan-induced rat paw edema model is a standard in vivo assay used to screen these compounds for anti-inflammatory effects. ptfarm.plfabad.org.trnih.gov

Studies have shown that substitutions at various positions on the quinazolinone nucleus significantly influence the anti-inflammatory activity. ptfarm.pl For example, incorporating different heterocyclic moieties at the 3-position and a phenyl group at the 2-position of the quinazolinone ring has yielded compounds with potent activity. ptfarm.pl In one study, several new 4(1H)-quinazolinones were synthesized, and structure-activity relationship data suggested that 2-isopropyl-1-phenyl-, 2-cyclopropyl-1-phenyl-, and 1-isopropyl-2-phenyl-4(1H)-quinazolinones provided optimal potency. nih.gov The presence of a halogen atom was also found to be preferable for activity. nih.gov

Molecular docking studies suggest that a potential mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Certain active compounds were found to fit within the active sites of COX-2, interacting with key amino acid residues similarly to established anti-inflammatory drugs. nih.gov

Table 3: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound Series | Key Structural Feature | Biological Model | Notable Finding |

|---|---|---|---|

| QA-2 & QA-6 | 2-methyl and 2,4-dinitro substitution | Carrageenan-induced rat paw edema | Good anti-inflammatory activity |

| 50 | 1-isopropyl-(2-fluorophenyl) | Carrageenan-induced paw edema | Displayed the best efficacy and side effect profile |

| 2a, 2b, 3a, 3b, etc. | Heterocyclic moieties at position 3 | Carrageenan-induced rat paw edema | Significant inhibition of paw edema |

Source: Data compiled from research on quinazolinone derivatives. ptfarm.plfabad.org.trnih.gov

Antimalarial Activity

Derivatives of the quinazolinone scaffold have been explored as a source of new antimalarial agents, partly inspired by the structure of febrifugine, a natural alkaloid with known antimalarial properties. nih.gov Synthetic efforts have focused on creating simpler, cost-effective analogues that retain biological activity. nih.gov

In vivo tests using a mouse model infected with Plasmodium berghei have demonstrated the antimalarial potential of various 2,3-substituted quinazolin-4(3H)-one derivatives. nih.gov Several synthesized compounds exhibited activity against the parasite. nih.gov The research indicated that the 4-quinazolinone moiety, along with specific substitutions at the N3 position, are crucial for antimalarial efficacy. nih.gov In one study, the most effective compound, 5a , produced 100% cures at a dose of 50 mg/kg. nih.gov

Other research has investigated quinazolinone-4 derivatives for their ability to inhibit the maturation of the ring form of Plasmodium falciparum into the schizont form. researchgate.net These studies confirm that the quinazolinone nucleus is a versatile scaffold for the development of new drugs to combat malaria, a disease for which new treatments are urgently needed due to growing parasite resistance. nih.govlongdom.org

Antioxidant Activity Studies

The antioxidant potential of this compound derivatives has been a focus of several studies. orientjchem.orgnih.govacgpubs.org Research on a series of 6-iodo-2-propyl-4(3H)-quinazolinone derivatives showed that some compounds were potent inhibitors of aldehyde oxidase, an enzyme involved in oxidative processes. acgpubs.org

The free radical scavenging activity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.govresearchgate.net In one study, a series of 2-((6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted) acetamides was synthesized and screened. nih.gov Compound 14 from this series displayed significant, concentration-dependent inhibition of DPPH radicals, with an IC₅₀ of 95.54 µM, which was more potent than the standard antioxidant, vitamin C (IC₅₀ = 112.78 µM). nih.gov

Structure-activity relationship studies have indicated that the presence and position of hydroxyl and methoxy groups on a phenyl ring attached to the quinazolinone scaffold are critical for antioxidant activity. researchgate.net For instance, derivatives with two hydroxyl groups in the ortho position on the phenyl ring not only showed antioxidant effects but also exhibited metal-chelating properties. researchgate.net

Table 4: Antioxidant Activity of a Selected 6-Iodoquinazolinone Derivative

| Compound | Assay | IC₅₀ (µM) | Comparison |

|---|---|---|---|

| 14 | DPPH Radical Scavenging | 95.54 | More potent than Vitamin C (112.78 µM) |

Source: Data from a study on novel iodoquinazolinones bearing a sulfonamide moiety. nih.gov

Enzyme Inhibition Profiles (e.g., COX-2, LDHA, Acetylcholinesterase, α-Glucosidase, α-Amylase)

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, revealing a range of activities that are highly dependent on the specific substitutions on the quinazolinone core. The following sections detail the research findings concerning their inhibitory effects on several key enzymes.

α-Glucosidase and α-Amylase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a critical strategy for managing postprandial hyperglycemia in non-insulin-dependent diabetes. Several studies have evaluated 6-iodo-quinazolin-4-one derivatives for this purpose.

One study synthesized a series of 6-halogenated and 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides and tested their inhibitory properties. Within this series, the 6-iodo-2-(4-fluorophenyl)-substituted derivative exhibited a significant inhibitory effect against α-glucosidase with an IC50 value of 9.27 ± 0.02 μM and demonstrated particularly strong activity against α-amylase with an IC50 value of 0.64 ± 0.01 μM. nih.gov In the same study, the 6-bromo-8-iodo-2-phenyl-substituted derivative also showed potent dual activity against both α-glucosidase (IC50 = 1.01 ± 0.05 μM) and α-amylase (IC50 = 1.18 ± 0.06 μM), comparing favorably to the standard drug acarbose. nih.gov Another compound, the 8-bromo-6-iodo-2-phenyl-substituted derivative, was found to be a moderate inhibitor of both α-glucosidase (IC50 = 9.14 ± 0.03 μM) and α-amylase (IC50 = 16.73 ± 0.01 μM). nih.gov

Further research into new 6-iodoquinazoline derivatives confirmed their potent α-glucosidase inhibitory activity, with some compounds showing stronger potential than the standard drug acarbose. researchgate.net Specifically, compounds designated as 4h and 4i were identified as having the most potent enzyme inhibitory capabilities within their series. researchgate.net

Table 1: Inhibitory Activity of this compound Derivatives against α-Glucosidase and α-Amylase

| Compound Name/Description | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| 6-iodo-2-(4-fluorophenyl)-substituted derivative | α-Glucosidase | 9.27 ± 0.02 |

| α-Amylase | 0.64 ± 0.01 | |

| 6-bromo-8-iodo-2-phenyl-substituted derivative | α-Glucosidase | 1.01 ± 0.05 |

| α-Amylase | 1.18 ± 0.06 | |

| 8-bromo-6-iodo-2-phenyl-substituted derivative | α-Glucosidase | 9.14 ± 0.03 |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are a primary therapeutic strategy for managing neurodegenerative disorders like Alzheimer's disease by increasing acetylcholine levels in the brain. researchgate.net The quinazolin-4(3H)-one scaffold has been explored for its potential in developing novel AChE inhibitors. Research has demonstrated that certain derivatives of quinazolin-4(3H)-one can act as multifunctional agents with both cholinesterase inhibition and anti-inflammatory activities. nih.gov For instance, a compound identified as MR2938 (B12) from a series of quinazolin-4(3H)-one derivatives showed promising AChE inhibitory activity with an IC50 value of 5.04 μM. nih.gov However, specific inhibitory data for derivatives confirmed to contain the this compound core against acetylcholinesterase were not detailed in the reviewed literature.

Cyclooxygenase-2 (COX-2) Inhibition

The selective inhibition of COX-2 is a key mechanism for anti-inflammatory drugs, offering therapeutic benefits while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The quinazolinone nucleus is recognized as a valuable scaffold for designing COX-2 inhibitors. ptfarm.pl Molecular docking studies have been performed on 6-halo-2,3-disubstituted-4(3H)-quinazolinone derivatives to screen for their potential as COX-II inhibitors. derpharmachemica.com While these studies suggest that the quinazolinone moiety is a promising candidate for developing selective COX-2 inhibitors, specific IC50 values and detailed enzymatic assay results for 6-iodo substituted derivatives were not available in the surveyed scientific literature.

Lactate Dehydrogenase A (LDHA) Inhibition

Lactate dehydrogenase A is considered a potential target in cancer therapy due to its role in the metabolic reprogramming of tumor cells, specifically the Warburg effect. Despite the interest in LDHA inhibitors, a review of the available research did not yield specific studies or data on the inhibitory activity of this compound derivatives against this enzyme.

Future Perspectives and Emerging Research Directions for 6 Iodo 1h Quinazolin 4 One Chemistry and Biology

Innovative Synthetic Route Development for Enhanced Efficiency and Molecular Diversity

The development of novel synthetic methodologies is paramount for expanding the chemical space of 6-iodo-1H-quinazolin-4-one derivatives. Traditional methods are being supplanted by more efficient, cost-effective, and environmentally friendly strategies.

Key Innovative Approaches:

Metal-Catalyzed Reactions: Palladium- and copper-catalyzed reactions have become powerful tools in synthesizing quinazolinone derivatives. mdpi.com These methods facilitate complex bond formations under milder conditions. For instance, palladium-catalyzed multicomponent reactions involving organohalides and carbon monoxide allow for the efficient, one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones. mdpi.com Researchers are also exploring the use of zinc salts as accessible and low-toxicity Lewis acids to catalyze the cyclization of urea (B33335) derivatives into quinazolinones. mdpi.com